![molecular formula C11H9N3 B1604308 2-(2-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 892502-27-1](/img/structure/B1604308.png)
2-(2-methyl-1H-imidazol-1-yl)benzonitrile
Overview
Description
Scientific Research Applications
Synthesis of Novel Pharmaceuticals
Imidazole derivatives are foundational structures in many pharmaceuticals due to their broad range of biological activities . 2-(2-methyl-1H-imidazol-1-yl)benzonitrile can serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, and antiviral properties. Its structure allows for the addition of various functional groups, enabling the creation of a diverse library of medicinal compounds.
Development of Antihypertensive Agents
The structural flexibility of imidazole derivatives makes them suitable for the development of antihypertensive drugs . By modifying the imidazole core, researchers can synthesize compounds that may interact with biological targets involved in blood pressure regulation, offering new pathways for treating hypertension.
Anticancer Research
Imidazole-containing compounds have shown promise in anticancer research. Derivatives like 2-(2-methyl-1H-imidazol-1-yl)benzonitrile can be used to develop potential chemotherapeutic agents. Their ability to interfere with cancer cell proliferation makes them valuable in the search for novel cancer treatments .
Anti-inflammatory Medications
The imidazole ring is present in many anti-inflammatory medications. Research into 2-(2-methyl-1H-imidazol-1-yl)benzonitrile could lead to the discovery of new anti-inflammatory agents that can be used to treat chronic inflammatory diseases .
Antioxidant Applications
Imidazole derivatives are known to exhibit antioxidant properties2-(2-methyl-1H-imidazol-1-yl)benzonitrile could be investigated for its potential to scavenge free radicals, thereby contributing to the development of treatments for oxidative stress-related conditions .
Corrosion Inhibition
Beyond biomedical applications, imidazole compounds can act as corrosion inhibitors2-(2-methyl-1H-imidazol-1-yl)benzonitrile might be explored for its utility in protecting metals from corrosion, which is crucial in extending the lifespan of industrial materials .
Dyestuff and Pigment Production
The imidazole moiety is also significant in the synthesis of dyes and pigments. Research into 2-(2-methyl-1H-imidazol-1-yl)benzonitrile could uncover new colorants with unique properties for use in textiles and other materials .
Copolymer Synthesis
Finally, imidazole derivatives can be used in the synthesis of copolymers. These polymers have a variety of applications, including as materials with special electrical or mechanical properties2-(2-methyl-1H-imidazol-1-yl)benzonitrile could contribute to the development of new copolymers with tailored features for specific industrial uses .
Safety and Hazards
“2-(2-methyl-1H-imidazol-1-yl)benzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, use only outdoors or in a well-ventilated area, and wear personal protective equipment .
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQQCFZREDABTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640342 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)benzonitrile | |
CAS RN |
892502-27-1 | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892502-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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